N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-bromo-3-methylaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of N-(4-substituted-3-methylphenyl)-3,4-dimethoxybenzamide derivatives.
Oxidation: Formation of N-(4-bromo-3-carboxyphenyl)-3,4-dimethoxybenzamide.
Reduction: Formation of N-(4-bromo-3-aminophenyl)-3,4-dimethoxybenzamide.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Shares the bromine and methyl substituents but has a pyrazine ring instead of a benzamide structure.
N-(4-bromo-3-methylphenyl)benzamide: Lacks the methoxy groups present in N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide.
Uniqueness
This compound is unique due to the presence of both methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-10-8-12(5-6-13(10)17)18-16(19)11-4-7-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWHZQLSJKLODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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